molecular formula C14H14O6 B12183133 6-(Carboxymethoxy)-3-propyl-1-benzofuran-2-carboxylic acid

6-(Carboxymethoxy)-3-propyl-1-benzofuran-2-carboxylic acid

Cat. No.: B12183133
M. Wt: 278.26 g/mol
InChI Key: NRMRNEGYGVYYAR-UHFFFAOYSA-N
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Description

6-(Carboxymethoxy)-3-propyl-1-benzofuran-2-carboxylic acid is an organic compound characterized by the presence of a benzofuran ring substituted with carboxymethoxy and propyl groups. This compound belongs to the class of carboxylic acids, which are known for their wide range of applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Carboxymethoxy)-3-propyl-1-benzofuran-2-carboxylic acid typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes or ketones.

    Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base.

    Carboxymethoxylation: The carboxymethoxy group can be introduced through esterification reactions involving carboxylic acids and methanol, followed by hydrolysis to yield the carboxymethoxy group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed.

Chemical Reactions Analysis

Types of Reactions

6-(Carboxymethoxy)-3-propyl-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alcohols.

    Substitution: Produces halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

6-(Carboxymethoxy)-3-propyl-1-benzofuran-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Carboxymethoxy)-3-propyl-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Carboxymethoxy)-3-methyl-1-benzofuran-2-carboxylic acid
  • 6-(Carboxymethoxy)-3-ethyl-1-benzofuran-2-carboxylic acid
  • 6-(Carboxymethoxy)-3-butyl-1-benzofuran-2-carboxylic acid

Uniqueness

6-(Carboxymethoxy)-3-propyl-1-benzofuran-2-carboxylic acid is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. The presence of both carboxymethoxy and propyl groups allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H14O6

Molecular Weight

278.26 g/mol

IUPAC Name

6-(carboxymethoxy)-3-propyl-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C14H14O6/c1-2-3-10-9-5-4-8(19-7-12(15)16)6-11(9)20-13(10)14(17)18/h4-6H,2-3,7H2,1H3,(H,15,16)(H,17,18)

InChI Key

NRMRNEGYGVYYAR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(OC2=C1C=CC(=C2)OCC(=O)O)C(=O)O

Origin of Product

United States

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